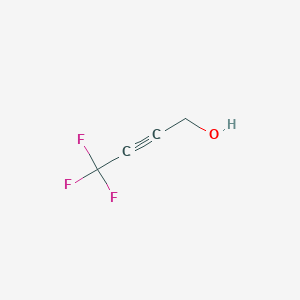

4,4,4-Trifluorobut-2-yn-1-ol

Descripción general

Descripción

“4,4,4-Trifluorobut-2-YN-1-OL” is a chemical compound with the molecular formula C₄H₃F₃O . It is also known as “4,4,4-Trifluorocrotyl alcohol” and "(2E)-4,4,4-trifluoro-2-buten-1-ol" .

Synthesis Analysis

The synthesis of “this compound” involves a three-stage process . The first stage involves the reaction of 3,3,3-trifluoroprop-1-yne with n-butyllithium in diethyl ether and pentane at -78℃ . The second stage involves the addition of formaldehyde in diethyl ether and pentane at temperatures ranging from -78℃ to 0℃ . The final stage involves the addition of water and ammonium chloride in diethyl ether and pentane at 0℃ .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code "1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2" .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 124.06 g/mol .

Aplicaciones Científicas De Investigación

Preparación y Conversión a Compuestos Aromáticos y Heteroaromáticos

4,4,4-Trifluorobut-2-yn-1-ol se puede preparar fácilmente y convertir en compuestos aromáticos y heteroaromáticos . Este proceso es significativo en la síntesis de varios compuestos orgánicos, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos.

Síntesis de Pirimidinas Funcionalizadas

Este compuesto juega un papel crucial en la síntesis de pirimidinas funcionalizadas . Las pirimidinas son componentes esenciales de muchas moléculas bioactivas, incluidos los nucleótidos en el ADN y el ARN.

Hidrohalogenación de Alcoholes N-fenil CF3-iminopropargílicos Terciarios

This compound se utiliza en la hidrohalogenación de alcoholes N-fenil CF3-iminopropargílicos terciarios . Esta reacción es importante en la síntesis de varios compuestos orgánicos fluorados.

Transformación de Metanol a Trimetilbenceno

Este compuesto está involucrado en la transformación de metanol a trimetilbenceno . Este proceso es significativo en la producción de gasolina de alto octanaje y otros productos petroquímicos.

Síntesis de Pirazoles Difluorometilados

This compound se utiliza en la síntesis de pirazoles difluorometilados . Los pirazoles son una clase de compuestos orgánicos con una amplia gama de aplicaciones en química medicinal.

Síntesis de Indolizinas Perfluoroalquiladas

Este compuesto se utiliza en la síntesis de indolizinas perfluoroalquiladas . Las indolizinas son compuestos heterocíclicos que se utilizan en la síntesis de varios productos farmacéuticos y agroquímicos.

Safety and Hazards

“4,4,4-Trifluorobut-2-YN-1-OL” is classified as a dangerous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

This compound is a relatively new and less-studied molecule

Mode of Action

It’s known that the compound has a unique structure with a triple bond and three fluorine atoms attached to the same carbon, which could potentially interact with biological targets in a specific manner .

Biochemical Pathways

Given the unique structure of this compound, it might be involved in specific biochemical reactions or pathways . More research is needed to elucidate these pathways and their downstream effects.

Propiedades

IUPAC Name |

4,4,4-trifluorobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNANDGYRIHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113439-92-2 | |

| Record name | 4,4,4-trifluorobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some interesting reactions 4,4,4-Trifluorobut-2-yn-1-ol can undergo?

A1: this compound displays interesting reactivity with active manganese(IV) oxide. Instead of a simple oxidation of the alcohol group to a ketone, novel products like (E)-1,3-Dibenzoyl-2-trifluoromethylpropene and 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol are formed. [] This highlights the unique reactivity influenced by the trifluoromethyl and alkyne functional groups present in the molecule.

Q2: What are the structural features of (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, a product arising from this compound oxidation?

A2: (E)-1,3-Dibenzoyl-2-trifluoromethylpropene exhibits a shortened C-C bond [1.490 (7) Å] in the benzoyl group conjugated to the propene double bond compared to the unconjugated benzoyl group [1.527 (6) Å]. Interestingly, the propene double bond itself is quite short at 1.312 (7) Å, indicating strong double bond character despite the conjugation. []

Q3: Besides (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, what other unusual product is formed from this compound oxidation?

A3: The oxidation of this compound with active manganese(IV) oxide also yields 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol. [] This complex structure suggests a multi-step reaction mechanism involving cyclization and further oxidation steps.

Q4: Where can I find information on the preparation methods for this compound?

A4: Details on the synthesis and reactions of this compound, along with the related compound 4,4,4-Trifluorobut-2-ynoic acid, can be found in the paper "Fluorinated acetylenes, Part 7 [], Preparation and some reactions of 4,4,4-trifluorobut-2-ynoic acid and 1-phenyl-4,4,4-trifluorobut-2-yn-1-ol". [] This paper serves as a starting point for understanding the fundamental chemistry of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)